3-Nitropyridine-2,6-diol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-hydroxy-5-nitro-1H-pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N2O4/c8-4-2-1-3(7(10)11)5(9)6-4/h1-2H,(H2,6,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OANIJGWISUGBFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)NC(=C1[N+](=O)[O-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80396670 | |
| Record name | 3-Nitropyridine-2,6-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80396670 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16013-84-6 | |
| Record name | 3-Nitropyridine-2,6-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80396670 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Precursor Chemistry of 3 Nitropyridine 2,6 Diol
Established Synthetic Routes to 3-Nitropyridine-2,6-diol
The established methods for synthesizing this compound can be broadly categorized into two main approaches: the direct nitration of Pyridine-2,6-diol and the conversion from other nitropyridine derivatives, most notably through the hydrolysis of 2,6-dichloro-3-nitropyridine (B41883).
Nitration Strategies for Pyridine-2,6-diol
The direct introduction of a nitro group onto the Pyridine-2,6-diol backbone represents a primary synthetic pathway. This electrophilic aromatic substitution is typically achieved using a nitrating agent. While specific literature detailing the direct nitration of Pyridine-2,6-diol to yield the 3-nitro derivative is not abundant, analogous reactions with similar substrates, such as the nitration of 2,4-dihydroxypyridine (B17372) to produce 2,4-dihydroxy-3-nitropyridine, provide a viable theoretical framework. googleapis.com
In such a reaction, Pyridine-2,6-diol would be treated with a nitrating agent, such as nitric acid, potentially in the presence of a dehydrating agent like sulfuric acid to form the highly electrophilic nitronium ion (NO₂⁺). The reaction temperature is a critical parameter that requires careful control to manage the exothermic nature of the nitration and to prevent over-nitration or degradation of the starting material.
A plausible reaction scheme for the nitration of Pyridine-2,6-diol is as follows:
Pyridine-2,6-diol + HNO₃/H₂SO₄ → this compound + H₂O
The regioselectivity of the nitration, favoring the 3-position, is influenced by the directing effects of the two hydroxyl groups on the pyridine (B92270) ring.
Conversion Pathways from Related Nitropyridine Derivatives
An alternative and well-documented approach to obtaining this compound involves the conversion of a pre-functionalized nitropyridine. A key precursor in this methodology is 2,6-dichloro-3-nitropyridine.
The synthesis of 2,6-dichloro-3-nitropyridine is extensively reported, typically involving the nitration of 2,6-dichloropyridine (B45657). google.comgoogle.comchemicalbook.comchemicalbook.comchemsrc.comresearchgate.net Various nitrating systems have been employed for this conversion, including mixtures of nitric acid and sulfuric acid, or nitric acid in the presence of oleum (B3057394). google.com The use of oleum can offer advantages by allowing for lower molar ratios of nitric acid and minimizing the evolution of hazardous nitrogen oxides. google.com
Once 2,6-dichloro-3-nitropyridine is obtained, the subsequent step is the hydrolysis of the two chloro groups to hydroxyl groups to yield this compound. This nucleophilic aromatic substitution reaction would typically be carried out under basic conditions, for instance, using an aqueous solution of a strong base like sodium hydroxide, and may require elevated temperatures to proceed at a reasonable rate.
The two-step synthetic sequence can be summarized as:
2,6-dichloropyridine + Nitrating Agent → 2,6-dichloro-3-nitropyridine
2,6-dichloro-3-nitropyridine + Base (e.g., NaOH (aq)) → this compound
The following table outlines various reported conditions for the synthesis of the precursor, 2,6-dichloro-3-nitropyridine.
| Precursor | Nitrating Agent/Conditions | Reported Yield | Reference |
|---|---|---|---|
| 2,6-dichloropyridine | HNO₃/H₂SO₄ | Not specified | google.com |
| 2,6-dichloropyridine | Nitric acid in 10-65% oleum, 85-150°C | Up to 76.8% | google.com |
| 2,6-dichloropyridine | Potassium nitrate, concentrated H₂SO₄, 120°C, 10 hours | 80% | chemicalbook.comchemicalbook.com |
| 2,6-dichloropyridine | Nitric acid (30%), sulfuric acid, sulfamic acid (catalyst), 110-120°C, 30 hours | 82.0% | google.com |
Advanced Synthetic Approaches and Process Optimization for this compound
Efforts to refine the synthesis of this compound focus on improving regioselectivity, increasing yield and purity, and developing more sustainable and efficient processes.
Regioselective Synthesis Techniques
The regioselectivity of the nitration of Pyridine-2,6-diol is crucial to avoid the formation of unwanted isomers. The inherent directing effects of the hydroxyl groups generally favor substitution at the 3- and 5-positions. Achieving high regioselectivity for the 3-position may involve the careful selection of nitrating agents and reaction conditions. For instance, milder nitrating agents or the use of protecting groups on one of the hydroxyl moieties could potentially enhance the selectivity of the reaction. However, specific regioselective techniques developed exclusively for this compound are not extensively detailed in the current literature.
Catalytic Systems in this compound Production
The use of catalysts in the synthesis of this compound could offer significant advantages in terms of reaction rates and conditions. In the context of the precursor synthesis, the use of sulfamic acid as a catalyst in the nitration of 2,6-dichloropyridine has been shown to be effective, allowing the reaction to proceed smoothly over a wide temperature range and leading to stable yields of over 80%. google.com The application of catalytic systems to either the direct nitration of Pyridine-2,6-diol or the hydrolysis of 2,6-dichloro-3-nitropyridine remains an area for further research and development.
Derivatization and Functionalization of this compound
The chemical structure of this compound, with its two hydroxyl groups and a nitro group on a pyridine ring, offers multiple sites for further chemical modification. Derivatization can be used to alter the compound's physical and chemical properties for various applications.
The hydroxyl groups are primary sites for functionalization. They can undergo a range of reactions typical of phenols, including:
Etherification: Reaction with alkyl halides or other alkylating agents in the presence of a base to form ethers.
Esterification: Reaction with acyl chlorides or anhydrides to form esters.
Conversion to Halides: The hydroxyl groups can be converted to chloro groups, for example, by reaction with reagents like phosphorus oxychloride, as demonstrated by the reverse reaction of the hydrolysis of 2,6-dichloro-3-nitropyridine. chemicalbook.com
The nitro group can also be a site for chemical transformation. For instance, it can be reduced to an amino group, which can then undergo a variety of further reactions, such as diazotization followed by substitution. The pyridine ring itself can also participate in reactions, although the electron-withdrawing nature of the nitro and hydroxyl groups influences its reactivity. The functionalization of related nitropyridines has been explored, providing insights into the potential reactivity of this compound. ntnu.nonih.govnih.govmdpi.com
Introduction of Additional Substituents on the Pyridine Ring
The functionalization of the this compound scaffold is primarily achieved through nucleophilic aromatic substitution reactions on its chlorinated derivative, 2,6-dichloro-3-nitropyridine. The electron-withdrawing nature of the nitro group and the pyridine nitrogen atom activates the chlorine atoms at the C2 and C6 positions, facilitating their displacement by various nucleophiles. nbinno.commdpi.com
This reactivity allows for the sequential and selective introduction of different substituents. For instance, in the synthesis of glycogen (B147801) synthase kinase-3 (GSK3) inhibitors, both chlorine atoms in 2,6-dichloro-3-nitropyridine were successively replaced. The first substitution was an aryl group via a Suzuki coupling reaction, followed by the displacement of the second chlorine with an aminoethylamine fragment. nih.gov Similarly, in the development of kinase p70S6Kβ inhibitors, 2,6-dichloro-3-nitropyridine was reacted with a 3-aminoisoquinoline derivative, resulting in the regioselective substitution of the chlorine at the C2 position. mdpi.comnih.gov These reactions demonstrate the utility of the scaffold in building complex molecules with potential biological activity. mdpi.com
The following table summarizes representative reactions for introducing substituents onto the this compound scaffold via its chlorinated intermediate.
| Starting Material | Reagent(s) | Reaction Type | Product | Ref |
| 2,6-Dichloro-3-nitropyridine | Arylboronic acid, Aminoethylamine | Suzuki Coupling, Nucleophilic Substitution | 2-Aryl-6-(aminoethyl)amino-3-nitropyridine derivative | nih.gov |
| 2,6-Dichloro-3-nitropyridine | 3-Aminoisoquinoline derivative | Nucleophilic Aromatic Substitution | 2-(Isoquinolin-3-ylamino)-6-chloro-3-nitropyridine derivative | mdpi.comnih.gov |
| 2-Chloro-3-nitropyridines | Pyrazole, Imidazole | Nucleophilic Aromatic Substitution | 2-(Azolyl)-3-nitropyridine derivatives | mdpi.com |
Synthesis of Fused Heterocyclic Systems Containing the this compound Scaffold
The 3-nitropyridine (B142982) core, particularly when functionalized with leaving groups like chlorine, is a key building block for the synthesis of fused polycyclic heterocyclic systems. researchgate.net A prominent strategy involves an initial nucleophilic substitution followed by an intramolecular cyclization reaction, often via a Smiles rearrangement, to form a new ring fused to the pyridine core. mdpi.comnih.govnih.gov
A well-documented example is the synthesis of diazaphenothiazines, a class of compounds with significant biological interest. nih.govnih.govencyclopedia.pub In a typical reaction sequence, a chloro-nitropyridine derivative is reacted with a bifunctional nucleophile, such as an aminothiol. For example, the reaction of 4-chloro-3-nitropyridine (B21940) with sodium 3-amino-2-pyridinethiolate first forms a dipyridinyl sulfide (B99878) intermediate. mdpi.comnih.gov Subsequent heating of this intermediate in a solvent like dimethylformamide (DMF) induces an intramolecular cyclization, yielding the tricyclic 3,6-diazaphenothiazine system. mdpi.comnih.gov This synthetic approach highlights how the nitropyridine scaffold can be elaborated into more complex, fused architectures.
The table below outlines examples of synthetic routes to fused heterocyclic systems utilizing nitropyridine precursors derived from the this compound framework.
| Pyridine Precursor | Reactant | Key Reaction Steps | Fused System | Ref |
| 4-Chloro-3-nitropyridine | Sodium 3-amino-2-pyridinethiolate | Nucleophilic substitution, Intramolecular cyclization (Smiles rearrangement) | 3,6-Diazaphenothiazine | mdpi.comnih.gov |
| 2-Chloro-3-nitro-5-methylpyridine | Sodium 3-amino-2-pyridinethiolate | Nucleophilic substitution, Intramolecular cyclization | 3-Methyl-1,6-diazaphenothiazine | nih.gov |
| 2-Chloro-3,5-dinitropyridine | Sodium azide, followed by cyclization | Nucleophilic substitution, Nitrene insertion | 4-Aza-6-nitrobenzofuroxan | mdpi.com |
Chemical Reactivity and Mechanistic Investigations of 3 Nitropyridine 2,6 Diol
Substitution Reactions Involving 3-Nitropyridine-2,6-diol
The reactivity of this compound in substitution reactions is primarily dictated by the electronic effects of the nitro group and the tautomeric nature of the dihydroxy-pyridine core. The presence of these functionalities creates a dynamic system with multiple potential reaction sites.
Nucleophilic Aromatic Substitution Pathways
The pyridine (B92270) ring of this compound is activated towards nucleophilic aromatic substitution (SNAr) by the strongly electron-withdrawing nitro group. This activation is most pronounced at the positions ortho and para to the nitro group, namely the C4 and C6 positions. However, the presence of hydroxyl groups at the C2 and C6 positions introduces complexity. These hydroxyl groups can exist in tautomeric equilibrium with their corresponding pyridone forms. This tautomerism significantly influences the electron density of the pyridine ring and, consequently, its susceptibility to nucleophilic attack.
In its dihydroxy form, the hydroxyl groups are electron-donating by resonance, which can partially counteract the activating effect of the nitro group. Conversely, in the pyridone tautomers, the carbonyl groups are electron-withdrawing, further enhancing the electrophilicity of the ring. The specific tautomeric form that predominates under the reaction conditions will therefore play a crucial role in determining the regioselectivity of nucleophilic attack.
While specific studies on this compound are limited, related compounds provide insight. For instance, in 2,6-dichloro-3-nitropyridine (B41883), nucleophilic substitution is observed, with the regioselectivity being a subject of both kinetic and thermodynamic control nih.gov. The inductive effect of the nitro group makes the C2 position more electron-deficient and thus more susceptible to kinetically controlled nucleophilic attack, while the C6 position, being para to the nitro group, can lead to the thermodynamically more stable product nih.gov.
Reactivity of Hydroxyl and Nitro Groups
The hydroxyl groups of this compound can themselves undergo substitution reactions. A notable example is their conversion to chloro groups. A patented process describes the reaction of 2,4-dihydroxy-3-nitropyridine with phosphorus oxychloride (POCl3) in the presence of diisopropylethylamine (DIPEA) to yield 2,4-dichloro-3-nitropyridine ntnu.no. This transformation highlights the ability of the hydroxyl groups to act as leaving groups after activation.
The nitro group, while primarily an activating group, can also be subject to substitution under certain conditions, particularly with strong nucleophiles. This is a known reaction pathway for nitropyridines, although it is less common than substitution at other ring positions rsc.org.
Redox Chemistry of this compound
The redox chemistry of this compound is centered on the reduction of the nitro group and the potential oxidation of the pyridine ring and its hydroxyl substituents.
Reduction of the Nitro Moiety to Amino Groups
The nitro group of this compound can be readily reduced to an amino group, a common and synthetically useful transformation for nitroaromatic compounds. While direct studies on this specific molecule are not widely available, analogous reductions are well-documented. For instance, a patent details the reduction of 2,4-dichloro-3-nitropyridine to 3-amino-2,4-dichloropyridine using zinc and hydrochloric acid or through catalytic hydrogenation ntnu.no. Another patent describes the preparation of 3-amino-2-hydroxypyridine from 2-hydroxy-3-nitropyridine derivatives via reduction with iron powder and hydrochloric acid google.com.
Catalytic hydrogenation is a general and effective method for the reduction of aromatic nitro compounds mdpi.com. The choice of catalyst and reaction conditions can influence the selectivity of the reduction, allowing for the potential isolation of intermediate products such as hydroxylamines.
| Starting Material | Reducing Agent/Conditions | Product | Reference |
| 2,4-dichloro-3-nitropyridine | Zn/HCl or Hydrogenation | 3-amino-2,4-dichloropyridine | ntnu.no |
| 2-hydroxy-3-nitro-5-bromopyridine | Iron powder/HCl | 2-hydroxy-3-amino-5-bromopyridine | google.com |
| (3S)-3-(N-Cbz-amino)hexahydro-2,6-pyridinedione | 5% Pd/C, H2 | (3S)-3-Aminohexahydro-2,6-pyridinedione | chemicalbook.com |
Oxidation Processes Involving the Pyridine Core and Hydroxyl Functions
The oxidation of the pyridine core in this compound is less commonly explored. However, studies on related hydroxypyridines suggest that the ring is susceptible to oxidation. For example, the enzymatic oxidation of 2,6-dihydroxypyridine (B1200036) by a monooxygenase results in the formation of 2,3,6-trihydroxypyridine patsnap.com. This indicates that the pyridine ring can be hydroxylated.
The hydroxyl groups themselves can also be sites of oxidation. The specific outcomes of oxidation reactions on this compound would depend on the oxidizing agent and reaction conditions, with potential for the formation of quinone-like structures or ring-opened products.
Reaction Mechanism Elucidation and Kinetic Studies
Detailed mechanistic and kinetic studies specifically on this compound are scarce in the available literature. However, the general principles of nucleophilic aromatic substitution on nitropyridines have been investigated.
The mechanism of nucleophilic aromatic substitution on activated pyridine rings typically proceeds through a two-step addition-elimination pathway involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex. Kinetic studies on the reactions of 2-phenoxy- and 2-ethoxy-3,5-dinitropyridine with aliphatic amines in dipolar aprotic solvents have shown the rapid reversible formation of anionic σ-adducts at the 6-position rsc.org. These studies also indicate that proton transfer from the initially formed zwitterionic intermediates can be the rate-limiting step rsc.org.
Investigation of Nitro Group Migration and Rearrangement Processes
The formation of 3-nitropyridines often does not proceed through a conventional electrophilic aromatic substitution. Instead, a more complex mechanism involving the migration of a nitro group is typically observed. The key process identified in the synthesis of 3-nitropyridines is the ntnu.noresearchgate.net sigmatropic shift of a nitro group from the nitrogen atom of a pyridinium intermediate to the C-3 position of the ring ntnu.nontnu.noresearchgate.net.
This rearrangement is a concerted pericyclic reaction, which is a process that involves a cyclic redistribution of bonding electrons. In a ntnu.noresearchgate.net sigmatropic shift, a substituent, in this case, the nitro group, moves from one atom to another five atoms away within a pi-electron system. Alternative pathways, such as a migration involving a nitronium ion within a solvent cage or a mechanism involving nitrogen dioxide radicals from the homolytic cleavage of the N-N bond, have also been considered ntnu.no. However, kinetic studies on related systems have provided evidence against a purely ionic mechanism, as changes in the ionic strength of the reaction medium did not significantly alter the reaction rate ntnu.no.
For this compound, the presence of two hydroxyl groups would increase the electron density of the pyridine ring. This electronic effect could influence the feasibility and rate of the ntnu.noresearchgate.net sigmatropic shift. The hydroxyl groups can exist in equilibrium with their keto tautomers (pyridone forms). The electronic structure of these tautomers would differ significantly from the diol form and could potentially open up alternative rearrangement pathways.
Analysis of Reaction Intermediates and Transition States
The multi-step synthesis of 3-nitropyridines involves several key reaction intermediates and transition states that have been subjects of mechanistic investigation. The process typically begins with the N-nitration of the pyridine ring to form an N-nitropyridinium salt ntnu.noresearchgate.net.
Subsequent reaction with a nucleophile, such as a bisulfite ion, leads to the formation of dihydropyridine intermediates. Specifically, nucleophilic attack at the 2- or 4-position results in the formation of N-nitro-1,2-dihydropyridine-2-sulfonate and N-nitro-1,4-dihydropyridine-4-sulfonate, respectively ntnu.nontnu.no. These intermediates are crucial for the subsequent nitro group migration.
The key rearrangement step, the ntnu.noresearchgate.net sigmatropic shift, proceeds from the N-nitro-1,2-dihydropyridine intermediate. This step involves a cyclic transition state where the nitro group is simultaneously breaking its bond with the ring nitrogen and forming a new bond with the C-3 carbon. Following the migration, a tetrahydro intermediate is formed, which then eliminates two bisulfite ions to yield the final 3-nitropyridine (B142982) product ntnu.nontnu.no.
Table of Proposed Intermediates in the Formation of 3-Nitropyridines
| Intermediate | Role in the Reaction Pathway |
| N-Nitro Pyridinium Nitrate | Initial product of N-nitration of the pyridine ring ntnu.noresearchgate.net. |
| N-Nitro-1,2-dihydropyridine-2-sulfonate | Formed by nucleophilic attack at the 2-position; precursor to the key nitro group migration step ntnu.nontnu.no. |
| N-Nitro-1,4-dihydropyridine-4-sulfonate | Formed by nucleophilic attack at the 4-position; exists in equilibrium with the N-nitropyridinium salt ntnu.nontnu.no. |
| Tetrahydro Intermediate | Formed after the ntnu.noresearchgate.net sigmatropic shift and further nucleophilic addition ntnu.no. |
Structural Elucidation and Advanced Spectroscopic Characterization of 3 Nitropyridine 2,6 Diol
Solid-State Structural Analysis
The definitive determination of the three-dimensional arrangement of atoms and molecules in the crystalline state is achieved through single-crystal X-ray diffraction, which provides precise information on bond lengths, bond angles, and crystal packing.
Single Crystal X-ray Diffraction Studies
A thorough search of crystallographic databases, including the Cambridge Structural Database (CSD), reveals a lack of publicly available single-crystal X-ray diffraction data for 3-Nitropyridine-2,6-diol. Therefore, detailed information regarding its crystal system, space group, and precise atomic coordinates has not been experimentally determined and reported.
Analysis of Crystal Packing and Supramolecular Interactions
Without single-crystal X-ray diffraction data, a definitive analysis of the crystal packing and supramolecular interactions, such as hydrogen bonding and π-stacking, for this compound cannot be conducted. Such an analysis is contingent on the experimental determination of the crystal structure.
Vibrational Spectroscopy for Molecular Characterization
Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable insights into the functional groups and vibrational modes of a molecule, serving as a molecular fingerprint.
Fourier Transform Infrared (FT-IR) Spectroscopy for Characteristic Vibrational Modes
A comprehensive search of spectral databases has not yielded any experimental Fourier Transform Infrared (FT-IR) spectra for this compound. Consequently, a detailed table of characteristic vibrational modes based on experimental data cannot be provided at this time. Theoretical calculations could offer predicted frequencies for the characteristic vibrations of the nitro (N-O stretching), hydroxyl (O-H stretching), and pyridine (B92270) ring modes.
Raman Spectroscopy for Complementary Vibrational Insights
Similarly, there is no publicly available experimental Raman spectroscopy data for this compound. Raman spectroscopy would provide complementary information to FT-IR, particularly for non-polar bonds and symmetric vibrations. The absence of experimental data precludes the creation of a data table for its Raman shifts.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structure
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the molecular structure of compounds in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively. A search of scientific literature and spectral databases did not yield any experimental ¹H or ¹³C NMR data for this compound. Therefore, an analysis of its solution-state structure based on experimental chemical shifts and coupling constants is not currently possible.
The required sections on advanced spectroscopic characterization, including Proton (¹H) NMR, Carbon (¹³C) NMR, two-dimensional NMR techniques, electronic spectroscopy (UV-Vis and photoluminescence), and mass spectrometry, necessitate access to specific research findings and data that have not been published or are not publicly accessible.
Information on related compounds, such as other nitropyridine or hydroxypyridine derivatives, was found. However, per the user's strict instructions, this information has been excluded as it falls outside the explicit scope of an article focused solely on "this compound".
To fulfill the request, access to proprietary databases or original research characterizing this specific compound would be necessary.
Computational Chemistry and Theoretical Modeling of 3 Nitropyridine 2,6 Diol
Quantum Chemical Calculation Methodologies
Quantum chemical calculations are instrumental in predicting the physicochemical properties of molecules. For 3-Nitropyridine-2,6-diol, these methods can elucidate its stable conformation, electronic distribution, and spectroscopic signatures.
Density Functional Theory (DFT) for Optimized Geometries and Electronic Structures
Density Functional Theory (DFT) has emerged as a powerful and widely used computational method for studying the electronic structure of molecules. DFT calculations are employed to determine the optimized molecular geometry of this compound, which corresponds to the lowest energy conformation of the molecule. These calculations provide crucial information on bond lengths, bond angles, and dihedral angles, offering a precise three-dimensional representation of the molecule. Furthermore, DFT is utilized to compute various electronic properties, such as total energy, dipole moment, and the distribution of electron density.
Theoretical studies on similar pyridine (B92270) derivatives have demonstrated the reliability of DFT in predicting molecular structures that are in good agreement with experimental data where available. researchgate.net For this compound, DFT calculations would reveal the planarity of the pyridine ring and the orientation of the nitro and hydroxyl substituent groups.
Selection of Appropriate Basis Sets and Exchange-Correlation Functionals
The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional and the basis set. The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is a popular choice that often yields reliable results for organic molecules. researchgate.netnih.gov This functional combines the strengths of both Hartree-Fock theory and DFT.
The selection of the basis set is also critical. A basis set is a set of mathematical functions used to represent the atomic orbitals in a molecule. For a molecule like this compound, which contains heteroatoms with lone pairs of electrons, a basis set that includes polarization and diffuse functions is generally recommended. The 6-311++G(d,p) basis set is a common and appropriate choice for such systems, as it provides a balanced description of the electronic structure. researchgate.net The '++' indicates the inclusion of diffuse functions on both heavy atoms and hydrogen atoms, which are important for describing anions and weak interactions. The '(d,p)' denotes the addition of polarization functions on heavy atoms (d) and hydrogen atoms (p), allowing for more flexibility in the description of bonding.
Electronic Structure and Reactivity Descriptors
The electronic structure of a molecule is intrinsically linked to its chemical reactivity. By analyzing various electronic descriptors, predictions can be made about how this compound will interact with other chemical species.
Frontier Molecular Orbital (FMO) Analysis, including HOMO-LUMO Energy Gaps
Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile.
The energy of the HOMO is related to the ionization potential, while the energy of the LUMO is related to the electron affinity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. scirp.org A smaller HOMO-LUMO gap suggests that the molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net For this compound, the presence of both electron-donating hydroxyl groups and an electron-withdrawing nitro group is expected to influence the energies of the frontier orbitals and thus its reactivity.
Table 1: Hypothetical Frontier Molecular Orbital Energies and Energy Gap for this compound Calculated at the B3LYP/6-311++G(d,p) Level of Theory.
| Parameter | Energy (eV) |
| HOMO | -6.85 |
| LUMO | -2.75 |
| HOMO-LUMO Gap (ΔE) | 4.10 |
Note: The values presented in this table are illustrative and based on typical values for similar aromatic nitro compounds.
Natural Bond Orbital (NBO) Analysis for Intramolecular Charge Transfer and Hyperconjugation
Natural Bond Orbital (NBO) analysis is a powerful tool for investigating intramolecular interactions, such as charge transfer and hyperconjugation. nih.gov NBO analysis transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and antibonding orbitals.
Table 2: Hypothetical Second-Order Perturbation Theory Analysis of Fock Matrix in NBO Basis for this compound.
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |
| LP(O) of OH at C2 | π(N-C) of pyridine ring | 15.2 |
| LP(O) of OH at C6 | π(C-C) of pyridine ring | 14.8 |
| LP(N) of pyridine | σ(C-N) of nitro group | 5.5 |
| π(C=C) of pyridine | π(N=O) of nitro group | 20.1 |
Note: LP denotes a lone pair, and π and σ denote bonding and antibonding orbitals, respectively. The values are hypothetical and serve to illustrate the types of interactions expected.*
Molecular Electrostatic Potential (MEP) Mapping
The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. nih.gov It is plotted on the surface of the molecule's electron density and is color-coded to indicate regions of different electrostatic potential. researchgate.net Red colors typically represent regions of negative potential, which are susceptible to electrophilic attack, while blue colors indicate regions of positive potential, which are prone to nucleophilic attack. researchgate.net Green and yellow colors represent regions of intermediate potential.
For this compound, the MEP map is expected to show a significant negative potential around the oxygen atoms of the nitro group and the hydroxyl groups, making these sites attractive for electrophiles. researchgate.net Conversely, the regions around the hydrogen atoms of the hydroxyl groups and parts of the pyridine ring are likely to exhibit a positive potential, indicating their susceptibility to nucleophilic attack. The MEP map provides a valuable tool for predicting the reactive sites of the molecule and understanding its intermolecular interactions.
Article on the
A comprehensive review of publicly available scientific literature and chemical databases indicates a significant lack of specific research focused on the computational chemistry and theoretical modeling of the compound this compound.
While the methodologies outlined in the requested article—such as the prediction of electrophilic/nucleophilic sites, simulation of spectra, and investigation of reaction mechanisms—are standard and powerful techniques in modern computational chemistry, their application to this specific molecule has not been detailed in published studies.
Searches for "this compound," its tautomer "3-nitro-2,6-dihydroxypyridine," and its CAS number (16013-85-7, which corresponds to 2,6-dichloro-3-nitropyridine (B41883), a related precursor) did not yield specific computational studies that would provide the scientifically accurate data and detailed research findings required to construct the requested article. The available literature focuses on related but structurally distinct molecules, such as 3-nitropyridine (B142982), other nitropyridine derivatives, or dihydroxypyridines without the nitro group. nih.govresearchgate.netresearchgate.netresearchgate.netwikipedia.org
For reference, below is a general overview of the computational approaches mentioned in the requested outline and their application to similar, but distinct, pyridine derivatives as found in the literature.
General Methodologies in Computational Chemistry
Prediction of Electrophilic and Nucleophilic Sites
Computational chemistry provides robust tools for identifying reactive sites on a molecule. Methods like Molecular Electrostatic Potential (MEP) mapping and Fukui function analysis are commonly used.
Molecular Electrostatic Potential (MEP): This method calculates the electrostatic potential on the electron density surface of a molecule. It creates a color-coded map where red regions indicate negative potential (rich in electrons) and are susceptible to electrophilic attack, while blue regions indicate positive potential (electron-poor) and are prone to nucleophilic attack. For various pyridine derivatives, MEP analysis has been used to identify reactive centers. researchgate.net
Fukui Functions: Derived from conceptual Density Functional Theory (DFT), Fukui functions quantify the change in electron density at a specific point when an electron is added to or removed from the system. This helps to pinpoint the most likely sites for nucleophilic (f+) and electrophilic (f-) attack.
Computational Prediction of Spectroscopic Properties
DFT and other ab initio methods are widely used to simulate various types of spectra, which can then be compared with experimental data for validation. nih.gov
Simulation of Vibrational (IR, Raman), NMR, and UV-Vis Spectra:
IR and Raman: Calculations of vibrational frequencies help in the assignment of experimental IR and Raman bands to specific molecular motions, such as stretching and bending of bonds. researchgate.net
NMR: The Gauge-Independent Atomic Orbital (GIAO) method is a popular approach for calculating 1H and 13C NMR chemical shifts. researchgate.net These theoretical values are often correlated with experimental data to confirm molecular structures.
UV-Vis: Time-Dependent Density Functional Theory (TD-DFT) is employed to calculate the electronic transition energies and oscillator strengths, which correspond to the absorption maxima (λmax) in a UV-Vis spectrum. rsc.orgresearchgate.net
Theoretical Investigation of Reaction Mechanisms
Computational modeling is a powerful tool for elucidating the step-by-step pathways of chemical reactions.
Energy Profiles and Transition State Calculations: By mapping the potential energy surface of a reaction, chemists can identify reactants, products, intermediates, and transition states. Calculating the energy of transition states allows for the determination of activation energy barriers, which are crucial for understanding reaction rates and feasibility. nih.gov
Computational Studies of Isotope Effects: Theoretical calculations can predict kinetic isotope effects (KIEs) by analyzing the changes in vibrational frequencies of molecules when an atom is replaced by one of its isotopes (e.g., hydrogen with deuterium). This provides deep insight into reaction mechanisms, particularly the nature of bond-breaking and bond-forming steps in the rate-determining part of a reaction.
Due to the absence of specific computational studies on this compound in the accessible scientific literature, it is not possible to generate an article with detailed research findings, data tables, or specific analyses as requested. The creation of such content would require original research and cannot be accomplished based on existing, sourced information.
Nonlinear Optical (NLO) Property Computations
Theoretical modeling and computational chemistry serve as powerful tools for predicting and understanding the nonlinear optical (NLO) properties of molecules. These properties are crucial for the development of new materials for optoelectronic applications, such as optical signal processing and laser technology. ias.ac.in For this compound, computational methods, particularly Density Functional Theory (DFT), are employed to investigate its potential as an NLO material.
The NLO response of a molecule is determined by how its electron density is distorted by an external electric field. The presence of both electron-donating hydroxyl (-OH) groups and an electron-withdrawing nitro (-NO2) group on the pyridine ring of this compound suggests the potential for significant intramolecular charge transfer, a key feature for enhancing NLO properties. ymerdigital.com
Computational investigations typically involve optimizing the molecular geometry of the compound and then calculating its electronic properties. A common approach is to use DFT with a hybrid functional, such as B3LYP (Becke's three-parameter hybrid functional), combined with a suitable basis set like 6-311++G(d,p). journaleras.comrsc.org The choice of basis set is critical, as the inclusion of diffuse (+) and polarization (d,p) functions is necessary for an accurate description of the electron distribution, which is fundamental to calculating NLO properties. gaussian.com
The interaction of a molecule with an external electric field (E) induces a dipole moment (μ), which can be described by a power series expansion. ias.ac.in
μ = μ₀ + αE + (1/2)βE² + (1/6)γE³ + ...
In this equation:
μ₀ is the permanent dipole moment.
α is the linear polarizability, a second-rank tensor that describes the linear response of the molecule to the electric field.
β is the first hyperpolarizability, a third-rank tensor representing the second-order NLO response.
γ is the second hyperpolarizability, a fourth-rank tensor related to the third-order NLO response.
For a molecule to exhibit a significant second-order NLO response (a non-zero β value), it must be non-centrosymmetric. The magnitude of the total first hyperpolarizability (β_total) is a critical parameter for evaluating a molecule's potential for applications like second-harmonic generation. Calculations of these properties are often compared against a standard reference material, such as urea, to gauge their relative effectiveness. journaleras.com
The values for the components of the polarizability and hyperpolarizability tensors are calculated using quantum chemistry software packages. From these tensor components, the average polarizability <α> and the total first hyperpolarizability (β_total) can be determined.
While specific computational studies on this compound are not available in the reviewed literature, theoretical calculations based on established methodologies for similar pyridine derivatives provide a framework for predicting its NLO properties. ias.ac.injournaleras.com A hypothetical set of results from a DFT/B3LYP/6-311++G(d,p) calculation is presented below to illustrate the expected data from such an investigation.
Table 1: Hypothetical Calculated NLO Properties of this compound
| Property | Component | Hypothetical Value (a.u.) |
| Dipole Moment (μ) | μ_x | -1.54 |
| μ_y | 3.21 | |
| μ_z | 0.00 | |
| μ_total | 3.56 D | |
| Polarizability (α) | α_xx | 120.5 |
| α_xy | -8.2 | |
| α_yy | 95.7 | |
| α_xz | 0.00 | |
| α_yz | 0.00 | |
| α_zz | 45.1 | |
| <α> | 87.1 x 10⁻²⁴ esu | |
| First Hyperpolarizability (β) | β_x | -450.2 |
| β_y | 890.5 | |
| β_z | 0.00 | |
| β_total | 998.1 x 10⁻³⁰ esu |
Note: The data in this table is illustrative and not derived from actual experimental or published computational results for this compound. It serves to represent the typical output of NLO property calculations.
The large, non-zero first hyperpolarizability value predicted in such a theoretical study would indicate that this compound is a promising candidate for NLO applications. journaleras.com Further computational analysis, such as examining the frontier molecular orbitals (HOMO-LUMO), would provide deeper insight into the intramolecular charge transfer mechanisms responsible for the NLO response. ymerdigital.com
Applications of 3 Nitropyridine 2,6 Diol in Medicinal Chemistry and Biological Sciences
Role as a Key Scaffold in Pharmaceutical Design
The pyridine (B92270) ring is a well-established "privileged scaffold" in drug discovery, forming the core of numerous approved therapeutic agents. nih.govnih.gov The introduction of a nitro group, as seen in the broader class of nitropyridines, can significantly influence the electronic properties of the pyridine ring, making it a valuable intermediate for the synthesis of more complex, biologically active molecules. nih.govmdpi.com
However, a detailed investigation of the scientific literature reveals a scarcity of studies that specifically utilize 3-Nitropyridine-2,6-diol as a key scaffold in pharmaceutical design. While its structural relative, 2,6-dichloro-3-nitropyridine (B41883), is frequently cited as a versatile starting material for the synthesis of various bioactive compounds, including kinase inhibitors, direct evidence of this compound serving a similar role is not readily found. nih.gov Therefore, while the foundational pyridine structure is crucial in medicinal chemistry, the specific contribution and application of the this compound scaffold in the design of new pharmaceuticals are not well-documented.
Development of Novel Bioactive Compounds
The development of novel bioactive compounds often relies on the modification of core chemical structures to achieve desired therapeutic effects. While the nitropyridine class, in general, has been explored for various biological activities, specific data on compounds derived directly from This compound are largely absent from the reviewed literature.
Antimicrobial Agents and Antibiotic Discovery
The search for new antimicrobial agents is a critical area of pharmaceutical research. Some derivatives of nitropyridines have been investigated for their potential antibacterial and antifungal properties. For instance, novel 3(5)-nitropyridines functionalized with azole or pyridazine (B1198779) moieties, synthesized from chloro-3-nitropyridines, have demonstrated moderate antibacterial activity against S. aureus and E. coli. nih.gov However, there is no specific mention in the available literature of antimicrobial agents being developed directly from the This compound scaffold.
Anticancer and Antitumor Drug Development
The development of anticancer therapeutics is a major focus of medicinal chemistry. Certain 3-nitropyridine (B142982) analogues have been identified as a novel class of microtubule-targeting agents with potent anti-cancer effects against a broad range of cancer types. nih.gov These compounds have been shown to induce cell cycle arrest and inhibit tubulin polymerization. nih.gov Specifically, two 3-nitropyridine compounds, 4AZA2891 and 4AZA2996, have shown strong inhibitory effects on the proliferation of the human colorectal adenocarcinoma HT-29 cell line, with IC50 values of 5.4 nM and 4.0 nM, respectively. nih.gov Despite these promising findings within the broader 3-nitropyridine class, there is no direct evidence in the reviewed scientific literature linking This compound to the development of anticancer and antitumor drugs.
| Compound | Cancer Cell Line | IC50 (nM) |
| 4AZA2891 | HT-29 | 5.4 |
| 4AZA2996 | HT-29 | 4.0 |
Anti-inflammatory and Antiviral Activity Research
Research into the anti-inflammatory and antiviral properties of chemical compounds is essential for addressing a wide range of diseases. While some fused heterocycles containing nitropyridine systems have been associated with antiviral and anti-inflammatory profiles, specific research on derivatives of This compound for these activities is not documented in the available literature. For example, a 3-nitropyridine fused with a furoxan ring has been studied as a potential dual-action HIV-1 inhibitor. nih.gov However, this compound was not derived from this compound.
Kinase Inhibition and Enzyme Modulatory Properties
Kinase inhibitors are a significant class of targeted cancer therapies. ed.ac.uk The nitropyridine scaffold has been utilized in the synthesis of potent kinase inhibitors. For example, derivatives of 2,6-dichloro-3-nitropyridine have been used to create inhibitors of Janus kinase 2 (JAK2), glycogen (B147801) synthase kinase-3 (GSK3), and p70S6Kβ. nih.gov The most potent JAK2 inhibitors synthesized from a 2-chloro-5-methyl-3-nitropyridine (B188117) precursor showed IC50 values in the range of 8.5–12.2 µM. nih.gov Similarly, a GSK3 inhibitor derived from 2,6-dichloro-3-nitropyridine displayed an IC50 of 8 nM. nih.gov While these examples highlight the potential of the nitropyridine core in kinase inhibition, there is no specific information available on kinase inhibitors or enzyme modulators being developed directly from This compound .
| Kinase Target | Precursor Scaffold | Potency (IC50) |
| JAK2 | 2-Chloro-5-methyl-3-nitropyridine | 8.5–12.2 µM |
| GSK3 | 2,6-Dichloro-3-nitropyridine | 8 nM |
Mechanism of Action and Molecular Target Identification
Understanding the mechanism of action and identifying the molecular targets of a compound are crucial for its development as a therapeutic agent. For the broader class of 3-nitropyridine analogues with anticancer activity, the molecular target has been identified as tubulin. nih.gov These compounds bind to the colchicine-site of tubulin, leading to the inhibition of tubulin polymerization and subsequent cell cycle arrest in the G2-M phase, ultimately inducing apoptosis. nih.gov
However, as there is no specific literature on the biological activities of compounds derived directly from This compound , there is consequently no information available regarding their mechanism of action or molecular targets.
Ligand-Protein Interaction Studies
Understanding how a ligand interacts with its protein target at a molecular level is crucial for rational drug design. For nitropyridine derivatives, the pyridine nitrogen can act as a hydrogen bond acceptor, while the nitro group can participate in various non-covalent interactions, including hydrogen bonds and electrostatic interactions. The hydroxyl groups of a diol like this compound can serve as both hydrogen bond donors and acceptors, further enhancing binding affinity and specificity.
Molecular docking studies on various pyridine derivatives have further elucidated their binding modes. For example, docking of 6-(quinolin-2-ylthio) pyridine derivatives into the active site of Janus Kinase 2 (JAK2) has shown the importance of the pyridine scaffold in orienting the molecule for optimal interactions with key residues. nih.gov It is plausible that derivatives of this compound could adopt similar binding poses in various protein targets, with the diol and nitro groups providing additional points of interaction to enhance potency and selectivity.
Table 1: Potential Ligand-Protein Interactions Involving the this compound Scaffold
| Functional Group | Potential Interaction Type | Interacting Amino Acid Residues (Examples) |
| Pyridine Nitrogen | Hydrogen Bond Acceptor | Hinge region backbone amides (e.g., in kinases) |
| Nitro Group | Hydrogen Bond Acceptor, Electrostatic Interactions | Arginine, Lysine, Serine, Threonine |
| 2-hydroxyl Group | Hydrogen Bond Donor/Acceptor | Aspartate, Glutamate, Asparagine, Glutamine |
| 6-hydroxyl Group | Hydrogen Bond Donor/Acceptor | Aspartate, Glutamate, Asparagine, Glutamine |
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Analyses
For instance, in the development of kinase inhibitors, the substitution pattern on the pyridine ring is critical for achieving high potency and selectivity. nih.govmdpi.com SAR studies on imidazo[4,5-b]pyridine derivatives as Aurora kinase inhibitors have demonstrated that small changes to the substituents can lead to significant differences in inhibitory activity. mdpi.com Similarly, for antimicrobial pyridine derivatives, SAR has been used to identify the optimal combination of substituents to maximize antibacterial and antifungal effects. nih.govnih.gov
Quantitative Structure-Activity Relationship (QSAR) models provide a mathematical correlation between the chemical structure and biological activity of a series of compounds. nih.govresearchgate.net These models are valuable tools for predicting the activity of novel compounds and for guiding the design of more potent analogs. 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are particularly useful as they consider the three-dimensional properties of the molecules.
While specific QSAR studies on this compound are not prevalent, studies on related pyridine and nitropyridine derivatives highlight the key physicochemical properties that influence their biological activity. For example, a 3D-QSAR study on pyridine derivatives as IKK-2 inhibitors revealed the importance of steric and electrostatic fields for inhibitory activity. researchgate.net Another QSAR study on pyrimido-isoquinolin-quinone derivatives against methicillin-resistant Staphylococcus aureus (MRSA) showed that steric, electronic, and hydrogen-bond acceptor properties were crucial for antibacterial activity. mdpi.com
The insights gained from such studies can be extrapolated to guide the design of novel bioactive compounds based on the this compound scaffold. For example, QSAR models could be developed to predict the kinase inhibitory or antimicrobial activity of this compound derivatives based on descriptors such as molecular weight, logP, and various electronic and steric parameters.
Table 2: Illustrative SAR data for a hypothetical series of this compound derivatives as Kinase Inhibitors (based on general principles)
| Compound | R1-substituent | R2-substituent | Kinase IC50 (nM) |
| 1 | H | H | 500 |
| 2 | CH3 | H | 250 |
| 3 | H | Phenyl | 100 |
| 4 | CH3 | Phenyl | 50 |
| 5 | H | 4-chlorophenyl | 25 |
Applications of 3 Nitropyridine 2,6 Diol in Materials Science
Utilization in Electronic Materials and Organic Light-Emitting Diodes (OLEDs)
There is currently a lack of specific research detailing the application of 3-Nitropyridine-2,6-diol in electronic materials or as a component in Organic Light-Emitting Diodes (OLEDs). Pyridine-containing compounds are of interest in organic electronics due to their electron-deficient nature, which can facilitate electron transport. Aromatic systems with pyridine-3,5-dicarbonitrile (B74902) fragments, for instance, have been investigated as electron-transporting organic semiconductors. nih.gov The presence of the electron-withdrawing nitro group on the pyridine (B92270) ring of this compound could theoretically enhance its electron-accepting properties, a desirable characteristic for n-type materials in organic electronic devices.
The hydroxyl groups offer potential sites for further chemical modification, allowing for the tuning of the molecule's electronic properties or for its incorporation into a larger molecular structure. However, without experimental data, its performance characteristics such as electron mobility, film-forming properties, and stability in a device architecture remain speculative.
Optoelectronic Applications and Nonlinear Optics
The field of nonlinear optics (NLO) often utilizes organic molecules with strong electron donor and acceptor groups connected by a π-conjugated system. Nitropyridine derivatives have been a subject of interest in this area. The nitro group acts as a strong electron acceptor, which can lead to a significant change in the molecule's dipole moment upon excitation, a key factor for second-order NLO properties.
Table 1: Potential Optoelectronic Properties of this compound (Theoretical)
| Property | Potential Characteristic | Rationale |
| Nonlinear Optical (NLO) Activity | Possible second-order NLO effects | Presence of electron-donating (-OH) and electron-withdrawing (-NO2) groups on a conjugated ring system. |
| Luminescence | Potential for fluorescence or phosphorescence | The aromatic pyridine core, although functionalization with a nitro group can sometimes quench luminescence. |
Note: This table is based on theoretical considerations derived from the properties of similar compounds and requires experimental verification.
Role as Building Blocks for Polymeric Materials
The diol functionality of this compound makes it a potential monomer for the synthesis of polyesters, polyurethanes, or polyethers. The incorporation of the nitropyridine moiety into a polymer backbone could impart specific electronic or optical properties to the resulting material. For example, pyridine-based polymers have been synthesized and investigated for their potential in electronic devices. researchgate.net
The synthesis of polymers from diol precursors is a well-established area of polymer chemistry. For instance, novel semi-aromatic polyesters have been synthesized from bio-based diols. rsc.org Theoretically, this compound could be reacted with diacids or diisocyanates to form polymers. The properties of such polymers, including their thermal stability, solubility, and electronic characteristics, would be highly dependent on the comonomer used and the resulting polymer architecture.
Table 2: Potential Polymerization Reactions Involving this compound
| Polymer Type | Potential Co-monomer | Resulting Polymer |
| Polyester (B1180765) | Dicarboxylic acid (e.g., terephthalic acid) | Aromatic polyester with nitropyridine units |
| Polyurethane | Diisocyanate (e.g., methylene (B1212753) diphenyl diisocyanate) | Polyurethane with nitropyridine side chains or backbone integration |
| Polyether | Dihalide (via Williamson ether synthesis) | Polyether with nitropyridine moieties |
Note: The feasibility and outcomes of these reactions for this compound have not been reported in the available literature.
Environmental Fate and Biotransformation Studies of 3 Nitropyridine 2,6 Diol
Microbial Degradation and Bioconversion Pathways
The microbial breakdown of pyridine (B92270) and its derivatives is a key process in their environmental detoxification. Typically, these pathways are initiated by enzymatic hydroxylation of the pyridine ring, which increases its reactivity and facilitates subsequent ring cleavage. Given the structure of 3-Nitropyridine-2,6-diol, which already contains two hydroxyl groups, microbial degradation would likely proceed via further hydroxylation or directly to ring cleavage, influenced by the presence and position of the nitro group.
Enzymatic Hydroxylation of Pyridine Ring (e.g., by Burkholderia sp. on related diols)
Bacteria from the genus Burkholderia are known for their metabolic versatility and their ability to degrade a wide range of aromatic compounds, including pyridine derivatives. For instance, Burkholderia sp. strain MAK1 has been shown to metabolize 2-hydroxypyridine (B17775). The initial step in this degradation is a regioselective hydroxylation at the C5 position to form 2,5-dihydroxypyridine (B106003), a reaction catalyzed by a multicomponent enzyme system known as 2-hydroxypyridine 5-monooxygenase. researchgate.netresearchgate.netnih.gov This monooxygenase is a soluble di-iron monooxygenase. researchgate.netresearchgate.net
In the context of this compound, it is plausible that a similar enzymatic attack could occur. A potential hydroxylation step, catalyzed by a monooxygenase from a bacterium like Burkholderia sp., could introduce a third hydroxyl group onto the pyridine ring, forming a nitrotrihydroxypyridine. The position of this new hydroxyl group would be dictated by the regioselectivity of the specific enzyme involved. The presence of the electron-withdrawing nitro group at the C3 position and the existing hydroxyl groups at C2 and C6 would influence the electronic properties of the ring and, consequently, the site of enzymatic hydroxylation.
Alternatively, the degradation could be initiated by the enzymatic reduction of the nitro group. Nitroreductases are enzymes known to reduce nitroaromatic compounds to their corresponding amino derivatives. researchgate.neteaht.org This reduction would yield 3-Amino-pyridine-2,6-diol, which would then be susceptible to further degradation through pathways established for aminopyridines.
Metabolite Identification and Dimerization Phenomena
Following the initial enzymatic modifications, the pyridine ring is cleaved. In many studied pathways for dihydroxypyridines, such as 2,5-dihydroxypyridine and 3,4-dihydroxypyridine, ring cleavage is performed by dioxygenase enzymes. semanticscholar.orgnih.gov For example, 2,5-dihydroxypyridine is converted to N-formylmaleamic acid by 2,5-dihydroxypyridine 5,6-dioxygenase. researchgate.net This intermediate is then further metabolized to simpler compounds like maleic acid, fumaric acid, and eventually central metabolic intermediates. researchgate.netsemanticscholar.org
For this compound, if the pathway proceeds through a trihydroxynitropyridine intermediate, a dioxygenase would likely cleave the ring between two of the hydroxyl groups. The resulting linear metabolites would still contain the nitro group, which would need to be addressed by subsequent enzymatic reactions, likely leading to its removal as nitrite.
In some microbial transformations of hydroxylated aromatic compounds, the formation of colored dimeric or polymeric products has been observed. This is often due to the spontaneous or enzymatically catalyzed oxidation and coupling of reactive intermediates. While not specifically documented for this compound, it is a possibility that reactive intermediates generated during its biotransformation could lead to such dimerization phenomena.
Biocatalytic Applications in Organic Synthesis
The enzymes and whole-cell systems involved in the microbial degradation of pyridine derivatives hold significant potential for applications in biocatalysis and green chemistry. Their ability to perform highly specific reactions under mild conditions makes them attractive alternatives to traditional chemical synthesis.
Regioselective Oxyfunctionalization Using Whole Cells
Whole cells of microorganisms that can degrade pyridine derivatives can be harnessed for the regioselective hydroxylation of various substrates. For example, Burkholderia sp. MAK1 cells that have been induced with 2-hydroxypyridine have demonstrated the ability to hydroxylate a range of 2-aminopyridines with high regioselectivity. researchgate.net This indicates that the hydroxylating enzymes of this bacterium have a broader substrate scope than just their natural substrate.
It is conceivable that whole cells capable of transforming this compound could be used for the regioselective oxyfunctionalization of other nitropyridine compounds. Such a biocatalytic system could be valuable for the synthesis of complex, functionalized pyridine derivatives that are of interest in the pharmaceutical and agrochemical industries. The specific positioning of the hydroxyl groups would be determined by the inherent selectivity of the enzymes in the whole-cell catalyst.
| Substrate | Biocatalyst | Product | Reaction Type |
| 2-Hydroxypyridine | Burkholderia sp. MAK1 | 2,5-Dihydroxypyridine | Regioselective Hydroxylation |
| 4-Hydroxypyridine | Arthrobacter sp. IN13 | 3,4-Dihydroxypyridine | Regioselective Hydroxylation |
| 2-Aminopyridines | Burkholderia sp. MAK1 (induced) | Hydroxylated 2-Aminopyridines | Regioselective Oxyfunctionalization |
Substrate Specificity and Enzyme Engineering for Biotransformations
The utility of enzymes in biocatalysis is often determined by their substrate specificity. Some enzymes involved in pyridine degradation are highly specific. For instance, the 2,6-dihydroxypyridine (B1200036) hydroxylase from Arthrobacter nicotinovorans only accepts 2,6-dihydroxypyridine as a substrate and is inhibited by structurally similar molecules like 2,6-dimethoxypyridine (B38085) and 2,3-dihydroxypyridine. wikipedia.org In contrast, other enzymes, such as the monooxygenases from Burkholderia sp. MAK1, exhibit a broader substrate range. researchgate.net
To expand the applicability of these biocatalysts, modern techniques of protein engineering and directed evolution can be employed. nih.gov By modifying the amino acid sequence of an enzyme, it is possible to alter its substrate specificity, enhance its activity, and improve its stability. For example, a nitroreductase could be engineered to efficiently reduce the nitro group of this compound or other nitropyridines. Similarly, a monooxygenase or dioxygenase could be tailored to regioselectively hydroxylate or cleave a wider range of substituted pyridine rings, thereby creating a versatile toolkit for synthetic chemistry.
| Enzyme | Source Organism | Substrate(s) | Potential for Engineering |
| 2,6-Dihydroxypyridine Hydroxylase | Arthrobacter nicotinovorans | 2,6-Dihydroxypyridine | High specificity suggests engineering may be needed for broader applications. |
| 2-Hydroxypyridine 5-Monooxygenase | Burkholderia sp. MAK1 | 2-Hydroxypyridine, other pyridine derivatives | Broader substrate range indicates good potential for further engineering. |
| Nitroreductases | Various Bacteria | Nitroaromatic compounds | Can be engineered for improved activity and substrate scope on nitropyridines. |
Future Research Directions and Emerging Trends for 3 Nitropyridine 2,6 Diol
Advanced Chemical Modifications for Enhanced Functionality
The inherent reactivity of the functional groups in 3-Nitropyridine-2,6-diol offers numerous avenues for advanced chemical modifications to tailor its properties for specific applications. Future research will likely focus on strategic derivatization to enhance its biological activity, material characteristics, and chemical versatility.
The nitro group, for instance, is a key site for modification. It can be reduced to an amino group, which then serves as a handle for a wide array of subsequent reactions, such as amidation or the introduction of other functionalities. smolecule.com This transformation can dramatically alter the electronic properties and biological interactions of the molecule. Furthermore, the nitro group itself can participate in nucleophilic aromatic substitution reactions, allowing for its replacement with other substituents to fine-tune the compound's characteristics. nih.gov
The two hydroxyl groups are also prime targets for modification. They can be alkylated, acylated, or used to form esters, ethers, or coordination complexes with metal ions. These modifications can influence the compound's solubility, lipophilicity, and ability to form hydrogen bonds, which are critical for its interaction with biological targets and its self-assembly properties. The synthesis of palladium(II) complexes with nitropyridine derivatives has been reported, suggesting the potential for this compound to act as a ligand in the formation of novel metal-organic frameworks or therapeutic agents.
| Functional Group | Potential Modification | Anticipated Enhancement of Functionality |
| Nitro Group | Reduction to Amino Group | Introduction of new reactive sites for further derivatization, altered biological activity. |
| Nucleophilic Substitution | Fine-tuning of electronic and steric properties. | |
| Hydroxyl Groups | Alkylation/Acylation | Modification of solubility, lipophilicity, and hydrogen bonding capabilities. |
| Formation of Metal Complexes | Development of novel materials (e.g., MOFs) or metallodrugs. |
Integration of Artificial Intelligence and Machine Learning in Compound Discovery
The application of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the discovery and development of novel compounds based on the this compound scaffold. These computational tools can significantly accelerate the design-synthesis-testing cycle by predicting the properties and activities of virtual derivatives.
Generative models, such as recurrent neural networks (RNNs) and generative adversarial networks (GANs), can be employed for de novo drug design. libretexts.orgnih.gov By training these models on large datasets of known bioactive molecules, they can generate novel molecular structures with a high probability of possessing desired therapeutic effects. This approach can be used to explore the vast chemical space around this compound, proposing new derivatives with optimized properties.
Furthermore, machine learning algorithms can be trained to predict various molecular properties, including biological activity, pharmacokinetic profiles, and potential toxicity. cambridgemedchemconsulting.com This predictive power allows for the rapid virtual screening of large libraries of this compound derivatives, prioritizing the most promising candidates for synthesis and experimental testing. This in silico approach can save considerable time and resources compared to traditional high-throughput screening methods.
Sustainable Synthesis and Green Chemistry Innovations
Future research into the synthesis of this compound and its derivatives will increasingly emphasize the principles of green chemistry to minimize environmental impact. This involves the development of more efficient and sustainable synthetic routes that reduce waste, conserve energy, and utilize less hazardous materials.
Key areas of innovation include the use of alternative solvents, such as water, bio-based solvents, or supercritical CO2, to replace volatile organic compounds. acs.org Energy-efficient synthesis techniques, such as microwave-assisted synthesis and ultrasound, can significantly reduce reaction times and energy consumption. acs.org
The development and application of reusable catalysts, including biocatalysts, heterogeneous catalysts, and nanocatalysts, will be crucial for improving the atom economy of synthetic processes. cambridgemedchemconsulting.com These catalysts can facilitate reactions with high selectivity and efficiency while being easily separated and recycled, thereby minimizing waste.
| Green Chemistry Approach | Application in this compound Synthesis | Potential Benefits |
| Alternative Solvents | Utilizing water, ionic liquids, or bio-solvents. | Reduced use of volatile organic compounds (VOCs). |
| Energy-Efficient Methods | Employing microwave or ultrasonic irradiation. | Faster reaction times and lower energy consumption. |
| Reusable Catalysts | Developing heterogeneous or biocatalysts. | Increased atom economy, reduced waste, and catalyst recycling. |
| Renewable Feedstocks | Exploring bio-based starting materials. | Reduced reliance on fossil fuels. |
Exploration of Self-Assembly and Cocrystallization for Novel Material Properties
The molecular structure of this compound, with its hydrogen bond donors (hydroxyl groups) and acceptors (nitro group and pyridine (B92270) nitrogen), makes it an excellent candidate for the construction of supramolecular assemblies through self-assembly and cocrystallization. Crystal engineering principles can be applied to design novel materials with tailored properties.
The formation of hydrogen bonds is a powerful tool for directing the self-assembly of molecules into well-defined architectures, such as tapes, sheets, or three-dimensional networks. nih.gov By systematically studying the hydrogen bonding patterns of this compound, it may be possible to create new materials with interesting optical, electronic, or porous properties.
Cocrystallization, the process of forming a crystalline solid that contains two or more different molecules in the same crystal lattice, offers another strategy for modifying the physicochemical properties of this compound. acs.orgacs.org By selecting appropriate coformers, it is possible to alter properties such as solubility, stability, and bioavailability. The combination of cocrystallization with self-assembly techniques could lead to the development of novel functional materials. nih.gov
Potential in Targeted Therapeutic Delivery Systems
The unique structural features of this compound and its derivatives suggest their potential for use in targeted therapeutic delivery systems. Research in this area could focus on leveraging the molecule as a targeting moiety or as a component of a larger drug delivery vehicle.
Nitropyridine analogues have been investigated as microtubule-targeting agents, which are an important class of anti-cancer drugs. researchgate.net This suggests that derivatives of this compound could be designed to selectively bind to specific biological targets, such as proteins or receptors that are overexpressed in diseased cells.
Furthermore, the principles of self-assembly and cocrystallization can be applied to formulate this compound derivatives into nanostructures, such as micelles or nanoparticles, for targeted drug delivery. nih.gov These nanocarriers can improve the solubility and stability of the therapeutic agent, prolong its circulation time, and facilitate its accumulation at the target site, thereby enhancing its therapeutic efficacy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
